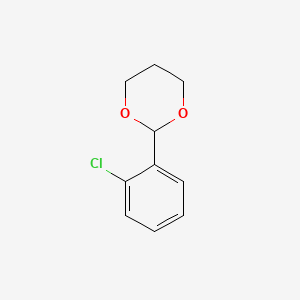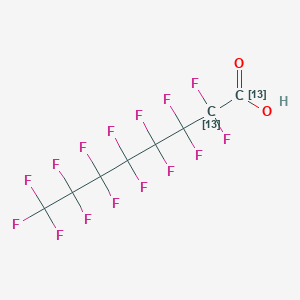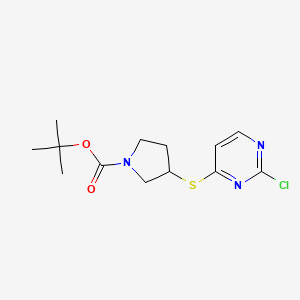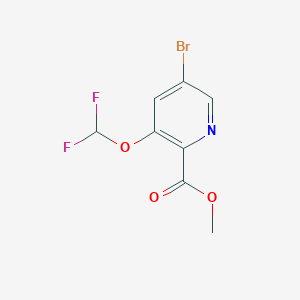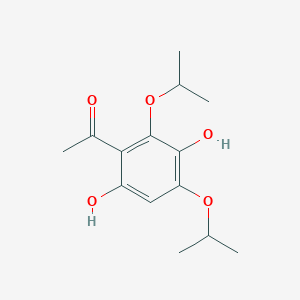
1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone is an organic compound with the molecular formula C14H20O5 This compound is characterized by the presence of two hydroxyl groups and two isopropoxy groups attached to a phenyl ring, along with an ethanone group
Méthodes De Préparation
The synthesis of 1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone can be achieved through several synthetic routes. One common method involves the protection of hydroxyl groups followed by the introduction of isopropoxy groups. The reaction conditions typically involve the use of protecting agents and isopropyl halides under basic conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The isopropoxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and as a probe in biochemical assays.
Medicine: Its structural features may allow it to be used in drug development, particularly in designing molecules with antioxidant properties.
Industry: It can be used in the production of polymers and other materials with specific functional properties
Mécanisme D'action
The mechanism of action of 1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone involves its interaction with molecular targets through its hydroxyl and isopropoxy groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include oxidative stress pathways, where the compound acts as an antioxidant .
Comparaison Avec Des Composés Similaires
1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone can be compared with similar compounds such as:
2,4-Dihydroxyacetophenone: Lacks the isopropoxy groups, making it less hydrophobic.
4-Acetylresorcinol: Similar structure but with different substituents, leading to different reactivity and applications.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties, similar to the compound .
Propriétés
Numéro CAS |
93344-49-1 |
|---|---|
Formule moléculaire |
C14H20O5 |
Poids moléculaire |
268.30 g/mol |
Nom IUPAC |
1-[3,6-dihydroxy-2,4-di(propan-2-yloxy)phenyl]ethanone |
InChI |
InChI=1S/C14H20O5/c1-7(2)18-11-6-10(16)12(9(5)15)14(13(11)17)19-8(3)4/h6-8,16-17H,1-5H3 |
Clé InChI |
NPNPWOFVFTZREK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C(=C(C(=C1)O)C(=O)C)OC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


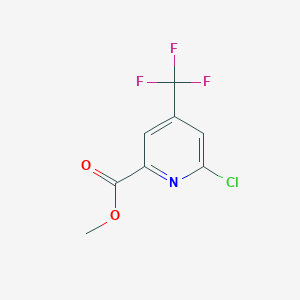
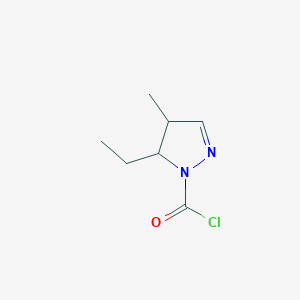
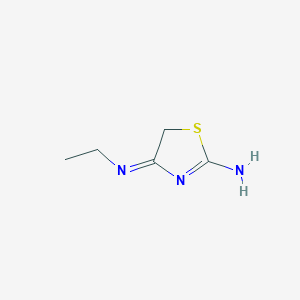

![9H-Imidazo[4,5-F]quinoline](/img/structure/B13972349.png)
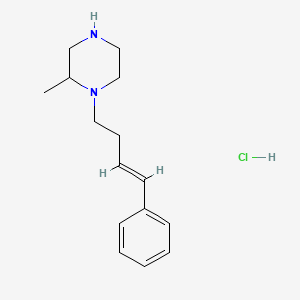
![8-(Bromomethyl)-2-azaspiro[4.5]decane](/img/structure/B13972363.png)
![Spiro[2.2]pentane-1-sulfonyl chloride](/img/structure/B13972372.png)
